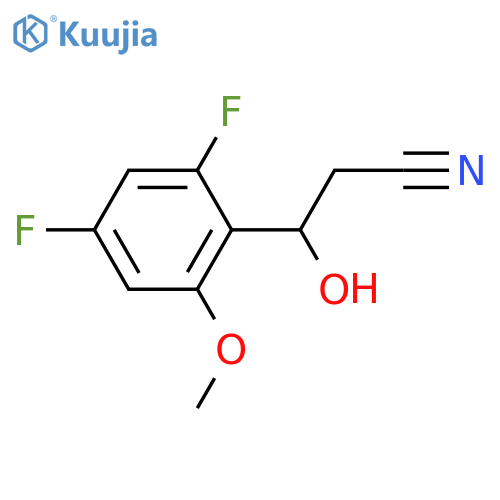

Cas no 2229608-60-8 (3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile)

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile 化学的及び物理的性質

名前と識別子

-

- 3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile

- 2,4-Difluoro-β-hydroxy-6-methoxybenzenepropanenitrile

-

- インチ: 1S/C10H9F2NO2/c1-15-9-5-6(11)4-7(12)10(9)8(14)2-3-13/h4-5,8,14H,2H2,1H3

- InChIKey: VMFMYKWTMOSIHR-UHFFFAOYSA-N

- ほほえんだ: C(C1C(=CC(=CC=1OC)F)F)(O)CC#N

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1768518-0.25g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 0.25g |

$748.0 | 2023-09-20 | ||

| Enamine | EN300-1768518-2.5g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 2.5g |

$1594.0 | 2023-09-20 | ||

| Enamine | EN300-1768518-5.0g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 5g |

$2360.0 | 2023-06-03 | ||

| Enamine | EN300-1768518-0.05g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 0.05g |

$683.0 | 2023-09-20 | ||

| Enamine | EN300-1768518-0.1g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 0.1g |

$715.0 | 2023-09-20 | ||

| Enamine | EN300-1768518-10.0g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 10g |

$3500.0 | 2023-06-03 | ||

| Enamine | EN300-1768518-0.5g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 0.5g |

$781.0 | 2023-09-20 | ||

| Enamine | EN300-1768518-1.0g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 1g |

$813.0 | 2023-06-03 | ||

| Enamine | EN300-1768518-1g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 1g |

$813.0 | 2023-09-20 | ||

| Enamine | EN300-1768518-10g |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile |

2229608-60-8 | 10g |

$3500.0 | 2023-09-20 |

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile 関連文献

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrileに関する追加情報

Introduction to 3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile (CAS No. 2229608-60-8)

3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2229608-60-8, features a unique structural framework that combines a nitrile group with a hydroxyl-substituted propanenitrile moiety, further modified by a 2,4-difluoro-6-methoxyphenyl aromatic ring. The presence of both fluorine and methoxy substituents in the aromatic ring enhances its electronic properties, making it a valuable scaffold for the development of novel bioactive molecules.

The significance of this compound lies in its potential applications as an intermediate in the synthesis of pharmaceutical agents. The nitrile group (-CN) is a versatile functional handle that can undergo various transformations, including hydrolysis to form carboxylic acids or reduction to form amines. Additionally, the hydroxyl group (-OH) introduces polarity and reactivity, enabling further derivatization into esters, ethers, or other functionalized compounds. These attributes make 3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile a promising candidate for drug discovery efforts targeting neurological disorders, infectious diseases, and inflammatory conditions.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in enhancing drug efficacy and metabolic stability. The 2,4-difluoro-6-methoxyphenyl moiety in this compound contributes to its lipophilicity and binding affinity, which are critical factors in drug design. Studies have demonstrated that fluorine atoms can modulate the pharmacokinetic properties of molecules by influencing their solubility, permeability, and metabolic degradation rates. Consequently, compounds incorporating such fluorinated structures are often more resistant to enzymatic degradation and exhibit prolonged half-lives in vivo.

In the context of contemporary research, 3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile has been explored as a precursor for synthesizing kinase inhibitors and other small-molecule drugs. Kinases play a pivotal role in cellular signaling pathways associated with cancer, inflammation, and autoimmune diseases. By modifying the core structure of this compound, researchers aim to develop selective kinase inhibitors that can modulate aberrant signaling networks without affecting normal cellular processes. The hydroxyl and nitrile groups provide multiple sites for chemical modification, allowing for fine-tuning of binding interactions with target proteins.

The synthesis of 3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of fluorine atoms into the aromatic ring typically requires specialized methodologies such as halogen exchange reactions or metal-catalyzed cross-coupling processes. Similarly, the installation of the hydroxyl group on the propanenitrile backbone necessitates careful consideration to avoid unwanted side reactions. Advances in synthetic chemistry have enabled more efficient and scalable production methods for such complex molecules.

One notable application of this compound is in the development of antiviral agents. The structural features of 3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile allow it to interact with viral proteases and polymerases, inhibiting their activity and thereby preventing viral replication. Recent studies have shown that fluorinated phenolic derivatives exhibit potent antiviral properties due to their ability to disrupt viral protein-protein interactions or interfere with essential enzymatic processes. This makes them attractive candidates for treating emerging infectious diseases caused by RNA viruses.

The pharmaceutical industry has also explored this compound as a building block for designing novel antimicrobial agents. Antibiotic resistance remains a significant global health challenge, necessitating the discovery of new therapeutic strategies. By leveraging the unique chemical properties of 3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile, researchers aim to develop compounds that can overcome existing resistance mechanisms by targeting bacterial cell wall synthesis or DNA replication enzymes. The presence of both fluorine and methoxy substituents enhances the molecule's ability to penetrate bacterial membranes while maintaining stability under physiological conditions.

In conclusion, 3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile (CAS No. 2229608-60-8) represents a versatile and promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an ideal candidate for developing drugs targeting neurological disorders、infectious diseases、and inflammatory conditions。Ongoing studies continue to uncover new synthetic pathways and biological activities associated with this molecule,underscoring its importance as a scaffold for innovation in medicinal chemistry。

2229608-60-8 (3-(2,4-difluoro-6-methoxyphenyl)-3-hydroxypropanenitrile) 関連製品

- 2227709-17-1(rac-(1R,3S)-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclohexane-1-carboxylic acid)

- 151890-10-7(3,5-Diisothiocyanatobenzoic Acid)

- 946340-07-4(N-(3-acetylphenyl)-4-hydroxyquinoline-3-carboxamide)

- 1261867-44-0(6-Methylquinoline-8-carbonyl chloride)

- 18023-33-1(Vinyltriisopropoxysilane)

- 1432030-55-1(methyl({1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylmethyl})amine hydrochloride)

- 2229393-53-5(2-amino-3-(5-bromo-3-nitropyridin-2-yl)propan-1-ol)

- 41223-14-7(2-Methyl Cyclopentanamine)

- 1565068-81-6([(3-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine)

- 2757874-50-1(1-ethyl-1H-pyrazol-4-yl 4-methylbenzene-1-sulfonate)